molecular formula C10H9IO4 B14128520 3-(Ethoxycarbonyl)-2-iodobenzoic acid

3-(Ethoxycarbonyl)-2-iodobenzoic acid

Cat. No.: B14128520
M. Wt: 320.08 g/mol
InChI Key: IGQRMWVKFLXQOG-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-2-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-2-iodobenzoic acid typically involves the iodination of ethyl 3-carboxybenzoate. One common method is the Sandmeyer reaction, where the diazonium salt of ethyl 3-aminobenzoate is treated with potassium iodide in the presence of copper(I) iodide. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the diazonium salt and to control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-2-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The carboxyl group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Esterification: The carboxyl group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Esters: Formed through reduction and esterification reactions, respectively.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-2-iodobenzoic acid largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the iodine atom is replaced by a boronic acid derivative through a palladium-catalyzed cross-coupling reaction. This involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethoxycarbonyl)-2-bromobenzoic acid
  • 3-(Ethoxycarbonyl)-2-chlorobenzoic acid
  • 3-(Ethoxycarbonyl)-2-fluorobenzoic acid

Uniqueness

3-(Ethoxycarbonyl)-2-iodobenzoic acid is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower bond dissociation energy facilitate its replacement by other nucleophiles, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H9IO4

Molecular Weight

320.08 g/mol

IUPAC Name

3-ethoxycarbonyl-2-iodobenzoic acid

InChI

InChI=1S/C10H9IO4/c1-2-15-10(14)7-5-3-4-6(8(7)11)9(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

IGQRMWVKFLXQOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1I)C(=O)O

Origin of Product

United States

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